molecular formula C14H14N2O2 B181827 1-(Benzyloxy)-3-phenylurea CAS No. 33026-77-6

1-(Benzyloxy)-3-phenylurea

Cat. No. B181827
CAS RN: 33026-77-6
M. Wt: 242.27 g/mol
InChI Key: AGVZBCZHWKBGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-3-phenylurea is an organic compound that has been used extensively in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound has been studied for its various biochemical and physiological effects, and its mechanisms of action have been extensively investigated.

Scientific Research Applications

1-(Benzyloxy)-3-phenylurea has been extensively used in scientific research for its various applications. It has been used as a starting material for the synthesis of various drugs and pharmaceuticals. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, it has been used as a tool in biochemical and physiological research to study the mechanisms of action of various enzymes and proteins.

Mechanism Of Action

The exact mechanism of action of 1-(Benzyloxy)-3-phenylurea is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins, including protein kinases and phosphodiesterases. This inhibition leads to a decrease in the activity of these enzymes and proteins, which can have various effects on cellular processes such as cell division, apoptosis, and signal transduction.

Biochemical And Physiological Effects

1-(Benzyloxy)-3-phenylurea has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(Benzyloxy)-3-phenylurea in lab experiments is its ability to inhibit various enzymes and proteins, which can be useful in studying their mechanisms of action. Additionally, it has been shown to have various biochemical and physiological effects, which can be useful in studying the effects of drugs and pharmaceuticals on cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(Benzyloxy)-3-phenylurea. One direction is the further investigation of its mechanism of action and its potential use in the treatment of various diseases. Additionally, there is potential for the development of new drugs and pharmaceuticals based on this compound. Further research is also needed to determine the safety and toxicity of this compound in vivo and to identify any potential side effects.

properties

CAS RN

33026-77-6

Product Name

1-(Benzyloxy)-3-phenylurea

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-phenyl-3-phenylmethoxyurea

InChI

InChI=1S/C14H14N2O2/c17-14(15-13-9-5-2-6-10-13)16-18-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17)

InChI Key

AGVZBCZHWKBGBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CONC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)NC2=CC=CC=C2

Other CAS RN

33026-77-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a flask was charged sequentially with O-benzylhydroxylamine hydrochloride (37.5 g, 0.23 mole), water (40 mL) and diethyl ether (400 mL). The resulting mixture was cooled to 0° C. and a solution of sodium hydroxide (9.4 g, 0.23 mole) in water (40 mL) was added dropwise. After 0.5 hour, phenyl isocyanate (25.5 mL, 0.23 mole) was added. A white precipitate formed. The reaction was maintained at ambient temperature for 2 hours. The precipitate was isolated by filtration, washed with water and dried to provide 46.2 g of 1-benzyloxy-3-phenyl urea as a white crystalline solid.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
25.5 mL
Type
reactant
Reaction Step Three

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